8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide
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Description
8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H18FN5O and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.14953838 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Peripheral Benzodiazepine Receptors
The development of novel quinoline-2-carboxamide derivatives, including 8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide, highlights their potential as radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds have shown high specific binding to PBR across various organs in pre-administration inhibition studies in rats, suggesting their usefulness in PBR imaging with PET for medical diagnostics and research purposes (Matarrese et al., 2001).
Antibacterial Activity
A study on novel antibacterial agents, including fluoroquinolones, demonstrated the significant potential of these compounds against a broad spectrum of Gram-positive and Gram-negative bacteria. The research emphasizes the design and synthesis of m-aminophenyl groups as N-1 substituents of naphthyridones and quinolones, which contributed to the discovery of compounds with extremely potent antibacterial activities. This work indicates the promising role of fluoroquinolones in developing new antibiotics to combat resistant bacterial strains (Kuramoto et al., 2003).
Metal Ion Sensing and Fluoroionophore Development
Research on quinoline-containing calixarene fluoroionophores, utilizing 8-alkoxy-5-chloroquinoline fluorophores, demonstrated efficient fluoroionophores with selectivity for sodium and strontium ions. This study sheds light on the application of such compounds in sensing and imaging specific metal ions, which could have implications in analytical chemistry, environmental monitoring, and medical diagnostics (Casnati et al., 2003).
Cancer Research and Kinase Inhibition
The discovery of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives with a 1,2,3-triazole-4-carboxamide moiety has highlighted their effectiveness as c-Met kinase inhibitors, showing moderate to excellent antiproliferative activity against several cancer cell lines. This finding opens avenues for the development of targeted cancer therapies, offering insights into the molecular design of new anticancer drugs (Zhou et al., 2014).
Properties
IUPAC Name |
8-fluoro-N-[[4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c22-17-8-4-7-16-9-10-18(25-20(16)17)21(28)23-13-19-26-24-14-27(19)12-11-15-5-2-1-3-6-15/h1-10,14H,11-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYJSOUJUFBHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NN=C2CNC(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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